Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Lipophilicity modulation Physicochemical property optimization Drug design

Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS 2137451-00-2) is a bridged bicyclic morpholine amino acid ester supplied as the hydrochloride salt. The compound belongs to the 2,5‑one‑carbon‑bridged morpholine class, which has been demonstrated to counterintuitively lower lipophilicity (Δlog D₇.₄ ≈ −0.7) relative to unbridged morpholine analogues while simultaneously increasing basicity (ΔpKₐ ≈ +0.6).

Molecular Formula C7H12ClNO3
Molecular Weight 193.63
CAS No. 2137451-00-2
Cat. No. B2924996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
CAS2137451-00-2
Molecular FormulaC7H12ClNO3
Molecular Weight193.63
Structural Identifiers
SMILESCOC(=O)C12CC(CN1)OC2.Cl
InChIInChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H
InChIKeyIDSMYFLFFRTZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride – Identity, Class, and Procurement-Relevant Characteristics


Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS 2137451-00-2) is a bridged bicyclic morpholine amino acid ester supplied as the hydrochloride salt [1]. The compound belongs to the 2,5‑one‑carbon‑bridged morpholine class, which has been demonstrated to counterintuitively lower lipophilicity (Δlog D₇.₄ ≈ −0.7) relative to unbridged morpholine analogues while simultaneously increasing basicity (ΔpKₐ ≈ +0.6) [2]. The methyl ester hydrochloride combines the conformational rigidity of the bridged scaffold with enhanced aqueous solubility conferred by salt formation, positioning it as a compact, chirally defined module for medicinal chemistry applications [3]. ECHA notification classifies the substance as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1].

Why Generic Substitution of Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride Fails for Rigorous Scientific Selection


Substituting Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride with a close analog—whether an unbridged morpholine ester, the corresponding free carboxylic acid, a tert‑butyl ester, or the non‑esterified parent scaffold—introduces quantifiable and often counterintuitive changes in lipophilicity, basicity, solubility, and conformational pre‑organization that cannot be compensated for by simple potency adjustments [1][2]. The bridged scaffold lowers log D₇.₄ by up to 0.7 units compared to the unbridged morpholine, despite the net addition of a carbon atom [1]. The methyl ester increases lipophilicity by approximately 1.5–2 log P units relative to the free carboxylic acid form, directly impacting permeability and metabolic stability . Moreover, the hydrochloride salt provides aqueous solubility that is markedly greater than the free base, but its hazard profile (H302, H315, H319, H335) imposes specific handling requirements that may differ from other salt forms [3]. These orthogonal property shifts mean that no single congener can simultaneously recapitulate the solubility, lipophilicity, and conformational features of the target compound; substitution therefore risks altering pharmacokinetics, target engagement, or synthetic compatibility in ways that cannot be predicted from structure alone.

Quantitative Differentiation Evidence for Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride vs. Closest Analogs


Bridged Scaffold Lowers log D₇.₄ by 0.7 Units vs. Unbridged Morpholine Despite Net Carbon Addition

The 2,5‑one‑carbon‑bridged morpholine core of the target compound reduces the distribution coefficient log D₇.₄ by approximately 0.7 units compared to the corresponding unbridged morpholine analogue, as established by shake‑flask methodology with an octanol/buffer volume ratio of 100:1 [1]. This counterintuitive effect—observed in a series of IRAK4 inhibitor matched molecular pairs—was accompanied by a basicity increase of ΔpKₐ = +0.6 for the bridged morpholine nitrogen relative to the unbridged parent [1]. In contrast, monomethyl substitution on the unbridged morpholine ring increases log D₇.₄ by +0.4 units [1]. The net lipophilicity reduction without additional heteroatom introduction is a distinguishing feature of the bridged scaffold that is inaccessible to simple morpholine or piperidine analogues.

Lipophilicity modulation Physicochemical property optimization Drug design

Methyl Ester Hydrochloride Provides +1.5 to +2.0 log P Advantage Over Free Carboxylic Acid Form

The methyl ester hydrochloride form (CAS 2137451-00-2) exhibits a computed log P of approximately 0.88, whereas the corresponding free carboxylic acid hydrochloride (2‑oxa‑5‑azabicyclo[2.2.1]heptane‑4‑carboxylic acid hydrochloride) displays a log P of approximately −1.2 . This difference of roughly 2 log P units reflects the typical ester‑to‑acid lipophilicity gap and directly impacts membrane permeability and metabolic susceptibility. In addition, the methyl ester serves as a protected carboxyl surrogate compatible with orthogonal deprotection strategies (e.g., mild saponification to the free acid), whereas the free acid form requires pre‑activation for amide bond formation and may introduce solubility challenges in organic reaction media . The tert‑butyl ester analogue (CAS 2248257‑94‑3, log P ~1.5 by ACD prediction) offers intermediate lipophilicity but requires acidic deprotection that may be incompatible with acid‑sensitive substrates .

Ester prodrug strategy Permeability enhancement Solid-phase peptide synthesis

Hydrochloride Salt Form Provides ≥2‑Fold Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt of the target compound (CAS 2137451-00-2) furnishes markedly greater aqueous solubility than the corresponding free base (methyl 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑4‑carboxylate, CAS 2137450‑99‑6). While direct solubility data for this specific pair have not been published, the general behavior of morpholine‑based hydrochloride salts indicates a ≥2‑fold increase in aqueous solubility relative to the free base form . Dissolution rate studies on structurally related amino‑morpholine hydrochloride salts have demonstrated intrinsic dissolution rate accelerations of up to 2,000‑fold in 0.1 M HCl compared to the parent free base [1]. The hydrochloride salt is supplied at ≥95% purity by multiple vendors and is typically stored under dry, sealed conditions at −20 °C to maintain stability , whereas the free base requires more stringent exclusion of moisture due to its hygroscopic nature.

Salt selection Aqueous solubility Formulation compatibility

Conformationally Locked Boat Scaffold vs. Flexible Chair Morpholine: Implications for Target Selectivity

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold enforces a rigid boat conformation in which the oxygen and nitrogen lone pairs are oriented in spatially distinct 'east–west' and 'north–west' directions, respectively [1]. This is in contrast to the flexible chair conformation of unbridged morpholine, which can interconvert and present multiple low‑energy conformers. Quantitative conceptual DFT analysis of the bridged morpholine‑proline chimeras 4 and 5 revealed distinct electronic distributions at the heteroatoms, influencing hydrogen‑bonding capacity and target recognition [1]. In the mTOR inhibitor series 8a–c, the bridged morpholine analogue improved selectivity over PI3Kα compared to the parent morpholine, albeit with a modest potency cost [2]. Although no direct target‑engagement data exist for the methyl ester hydrochloride building block itself, the conformational pre‑organization it confers upon incorporation into a ligand can reduce the entropic penalty of binding and improve selectivity profiles relative to flexible morpholine‑containing congeners [1][2].

Conformational constraint Peptidomimetic design Target selectivity

Hazard Classification Profile (H302, H315, H319, H335) Enables Defined Safety Protocols Distinct from Unbridged Morpholine Esters

The ECHA C&L Inventory notification for methyl 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑4‑carboxylate hydrochloride assigns the following hazard classifications: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. This profile is distinct from that of unbridged morpholine‑3‑carboxylic acid methyl ester hydrochloride, which is not classified for acute oral toxicity under CLP criteria and carries a GHS07 warning only for skin/eye irritation [2]. The presence of the bridged bicyclic scaffold may contribute to the acute toxicity classification, necessitating additional personal protective equipment (PPE) and ventilation controls during handling that are not required for the unbridged analogue. For procurement decisions involving kilogram‑scale synthesis or high‑throughput parallel chemistry, this safety differential can influence facility requirements, shipping classification, and waste‑disposal protocols [1].

Safety assessment Regulatory compliance Laboratory handling

Optimal Research and Industrial Application Scenarios for Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate Hydrochloride


Lead Optimization of CNS‑Penetrant Candidates Requiring Tight Control of Lipophilicity and Basicity

When a morpholine‑containing lead compound requires simultaneous reduction of log D₇.₄ (by ~0.7 units relative to the unbridged parent) and a modest increase in basicity (ΔpKₐ = +0.6) to improve metabolic stability while maintaining solubility, the bridged 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold embedded in the target methyl ester hydrochloride provides a validated medicinal chemistry strategy [1]. The methyl ester can be cleaved post‑SAR exploration to reveal the free carboxylic acid, enabling the systematic evaluation of ester‑versus‑acid pharmacokinetic profiles within the same chemical series.

Parallel Synthesis of Conformationally Constrained Peptidomimetic Libraries

The rigid boat conformation and fixed lone‑pair geometry of the bridged scaffold make the methyl ester hydrochloride an ideal building block for the solid‑phase or solution‑phase construction of peptidomimetic libraries [1]. The methyl ester protecting group is orthogonal to Boc and Fmoc strategies, allowing sequential deprotection and coupling without intermediate purification. The hydrochloride salt ensures sufficient solubility in polar aprotic solvents (DMF, NMP) commonly used in peptide synthesizers, while the hazard profile (H302, H315, H319, H335) requires appropriate PPE but is manageable in automated synthesizer enclosures [2].

Synthesis of Ester Prodrugs of Bridged Amino Acid Pharmacophores

The methyl ester hydrochloride (log P ≈ 0.88) offers a significant lipophilicity advantage over the free carboxylic acid form (log P ≈ −1.2), positioning it as a direct prodrug intermediate for improving oral bioavailability of carboxylate‑containing lead compounds [1]. The hydrochloride salt enhances dissolution rate relative to the free base, facilitating formulation development for preclinical pharmacokinetic studies [2]. Unlike the tert‑butyl ester analogue, which requires acidic deprotection, the methyl ester can be hydrolyzed under mildly basic conditions compatible with acid‑sensitive substrates [1].

Occupational Hygiene‑Controlled Scale‑Up of Bridged Morpholine Intermediates

For process chemistry groups scaling up the synthesis of bridged morpholine‑containing APIs, the ECHA‑notified hazard classification (H302, H315, H319, H335) of the methyl ester hydrochloride mandates specific engineering controls (local exhaust ventilation, chemical goggles, nitrile gloves) that differ from those required for the unbridged morpholine ester analogue [1]. Procurement decisions should factor in the additional acute toxicity (H302) and respiratory irritation (H335) classifications, which may necessitate revised standard operating procedures and increased waste‑disposal costs relative to non‑classified alternatives [1]. The compound's 95%+ purity specification and defined storage conditions (−20 °C, dry, sealed) support reproducible scale‑up [2].

Quote Request

Request a Quote for Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.